4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C23H19ClN4O2S and a molecular weight of 450.95 g/mol . This compound is part of the triazole family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Scientific Research Applications
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand the mechanisms of enzyme inhibition and receptor binding, contributing to the development of new therapeutic agents.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and other functional groups allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function . This binding can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:
- 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide
- 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of benzyloxy, methoxyphenyl, and chlorophenyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
478254-72-7 |
---|---|
Molecular Formula |
C23H19ClN4O2S |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H19ClN4O2S/c1-29-21-12-17(10-11-20(21)30-15-16-6-3-2-4-7-16)14-25-28-22(26-27-23(28)31)18-8-5-9-19(24)13-18/h2-14H,15H2,1H3,(H,27,31)/b25-14+ |
InChI Key |
HXZFVUYQCKKUMR-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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